4-methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide
Description
Properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6S/c1-23-14-8-5-11(17(19)20)9-13(14)16-15(18)10-3-6-12(7-4-10)24(2,21)22/h3-9H,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRXOPYRBMYAOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Methanesulfonylbenzoyl Chloride
4-Methanesulfonylbenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux conditions. The reaction typically proceeds in anhydrous benzene or toluene, with catalytic dimethylformamide (DMF) to accelerate the process:
$$
\text{4-Methanesulfonylbenzoic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{4-Methanesulfonylbenzoyl chloride} + \text{SO}2 + \text{HCl}
$$
The acid chloride is isolated by evaporating excess SOCl₂ under reduced pressure and used immediately due to its hygroscopic nature.
Preparation of 2-Methoxy-5-Nitroaniline
This intermediate is synthesized via nitration of 2-methoxyaniline. Nitration with fuming nitric acid in glacial acetic acid at 0–5°C introduces the nitro group at the para position relative to the methoxy group. The product is purified by recrystallization from ethanol/water mixtures.
Amide Bond Formation Strategies
The coupling of 4-methanesulfonylbenzoyl chloride with 2-methoxy-5-nitroaniline is achieved through two primary methods:
Schotten-Baumann Reaction
In this classical approach, the acid chloride is reacted with the aniline derivative in a biphasic system (water/dichloromethane) using triethylamine as the base:
$$
\text{4-Methanesulfonylbenzoyl chloride} + \text{2-Methoxy-5-nitroaniline} \xrightarrow{\text{Et}3\text{N, H}2\text{O/CH}2\text{Cl}2} \text{Target compound} + \text{HCl}
$$
Reaction Conditions :
Coupling Reagent-Mediated Synthesis
Modern methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF):
$$
\text{4-Methanesulfonylbenzoic acid} + \text{2-Methoxy-5-nitroaniline} \xrightarrow{\text{EDCI/HOBt, THF}} \text{Target compound}
$$
Advantages :
- Avoids handling moisture-sensitive acid chlorides.
- Higher functional group tolerance.
- Yield: 65–75% after purification.
Critical Reaction Parameters and Optimization
Solvent Selection
Temperature and Time
Purification Techniques
- Column Chromatography :
- Recrystallization : Ethyl acetate/isopropyl ether mixtures yield high-purity crystals (m.p. 159–161°C).
Analytical Characterization
Key spectroscopic data for the target compound:
- ¹H-NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, Ar-H), 8.20 (d, J = 8.8 Hz, 1H, Ar-H), 7.95 (d, J = 8.4 Hz, 2H, Ar-H), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 6.90 (d, J = 8.8 Hz, 1H, Ar-H), 3.95 (s, 3H, OCH₃), 3.15 (s, 3H, SO₂CH₃).
- IR (KBr) : 1680 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (NO₂ asym. stretch), 1350 cm⁻¹ (SO₂ sym. stretch).
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Large-scale production favors the Schotten-Baumann method due to:
- Lower reagent costs (SOCl₂ vs. EDCI).
- Simplified workup (liquid-liquid extraction vs. column chromatography).
- Patent-protected protocols for related benzamides.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
4-methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of N-(2-hydroxy-5-nitrophenyl)-4-methylsulfonylbenzamide.
Reduction: Formation of N-(2-methoxy-5-aminophenyl)-4-methylsulfonylbenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can participate in redox reactions, while the methoxy and methylsulfonyl groups can influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Key Compounds for Comparison :
5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl)Benzamide Derivatives
Physicochemical Data Comparison :
- Key Observations: The methanesulfonyl group in the target compound increases polarity compared to chloro or methoxy substituents, likely reducing logP and enhancing aqueous solubility.
Optical and Thermal Properties :
- 4MNMNPB : Exhibits nonlinear optical (NLO) activity with a second harmonic generation (SHG) efficiency of 1.2×KDP. Thermal stability up to 180°C (TGA).
- Target Compound :
- Methanesulfonyl groups may enhance thermal stability compared to methoxy or chloro analogs.
- Predicted NLO activity due to electron-withdrawing nitro and sulfonyl groups.
Structural and Crystallographic Insights
- Hydrogen Bonding Patterns :
Biological Activity
4-Methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, including synthesis, mechanisms of action, and specific case studies.
Chemical Structure and Properties
The compound can be represented as follows:
- Chemical Formula : C₁₅H₁₅N₃O₅S
- Molecular Weight : 345.36 g/mol
The structure features a benzamide core with a methanesulfonyl group and a nitrophenyl moiety, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The presence of the methanesulfonyl group is believed to enhance these effects by acting as a competitive inhibitor of bacterial enzymes essential for cell wall synthesis, such as dihydropteroate synthase (DHPS) .
- Mechanism : The compound may disrupt the synthesis of folate in bacteria, leading to bacteriostatic effects. This mechanism is common among sulfonamide derivatives.
Anticancer Activity
The anticancer potential of related benzamide derivatives has been extensively studied. These compounds often inhibit key enzymes involved in cancer cell proliferation, including topoisomerases and various kinases.
- Case Study : A study on similar benzamide derivatives showed that they exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects .
Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Inhibition of DHPS leading to disruption of folate synthesis | |
| Anticancer | Inhibition of topoisomerases and kinases involved in cell proliferation |
Case Studies on Anticancer Efficacy
-
Compound Evaluation : A series of benzamide derivatives were synthesized and tested for their antiproliferative activity against human cancer cell lines. The results indicated that modifications at the para position significantly influenced activity.
- IC50 Values : Most compounds exhibited IC50 values ranging from 0.5 to 10 µM against various cancer cell lines.
- Mechanistic Insights : Molecular dynamics simulations revealed that certain substitutions enhanced binding affinity to target proteins involved in cancer progression, suggesting a structure-activity relationship (SAR) that could guide future drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
